molecular formula C20H19N3O B2839826 2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)pyrido[1,2-a]pyrimidin-4-one CAS No. 2380069-55-4

2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)pyrido[1,2-a]pyrimidin-4-one

Cat. No. B2839826
CAS RN: 2380069-55-4
M. Wt: 317.392
InChI Key: XOYQITMRLGVHDF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds with a 2-azaspiro[3.3]heptane scaffold, which is a part of the given compound, has been described in the literature . The process involves the construction of both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a spirocyclic scaffold, which is a distinctive class of organic compounds . This structure is sterically constrained, meaning it has a rigid molecular framework . Such structures are of much interest in the field of chemistry and biochemistry due to their potential for efficient and selective binding to various biological targets .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by its sterically constrained structure . The rigidity of the structure can impact the 3D orientation of the compound and thus influence its reactivity .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activity . Given its unique structure, there may also be interest in investigating its potential applications in drug design and other areas of chemistry and biochemistry .

properties

IUPAC Name

2-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O/c24-19-10-18(21-17-8-4-5-9-23(17)19)22-13-20(14-22)11-16(12-20)15-6-2-1-3-7-15/h1-10,16H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYQITMRLGVHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CN(C2)C3=CC(=O)N4C=CC=CC4=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-4H-pyrido[1,2-a]pyrimidin-4-one

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